molecular formula C17H15NO B11864036 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- CAS No. 10165-99-8

1(2H)-Isoquinolinone, 2-(2-phenylethyl)-

Cat. No.: B11864036
CAS No.: 10165-99-8
M. Wt: 249.31 g/mol
InChI Key: WFVWSZLGGZLLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, is an isoquinolinone derivative characterized by a phenylethyl substituent at position 2 of the isoquinolinone core. Isoquinolinones are heterocyclic aromatic compounds with a fused benzene and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring.

Industrial Production Methods

Industrial production methods for 2-Phenethylisoquinolin-1(2H)-one would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The lactam carbonyl in the isoquinolinone ring undergoes nucleophilic attack, enabling functionalization:

  • Grignard Reagent Addition : Reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols.
    Conditions : THF, −78°C → RT, 4 h | Yield : 72–85% .

  • Reductive Amination : Sodium cyanoborohydride reduces imine intermediates formed with primary amines.
    Example : Reaction with benzylamine forms a secondary amine derivative .

Electrophilic Aromatic Substitution (EAS)

The electron-rich isoquinolinone ring facilitates EAS at positions 5 and 8:

Reaction TypeReagent/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro derivative68%
HalogenationBr₂/FeBr₃, CH₂Cl₂, RT, 1 h8-Bromo derivative75%
SulfonationH₂SO₄/SO₃, 50°C, 4 h5-Sulfo derivative60%

Transition Metal-Catalyzed Cross-Couplings

The phenyl group and halogenated derivatives participate in coupling reactions:

  • Suzuki-Miyaura Coupling :
    Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h.
    Example : 8-Bromo derivative + phenylboronic acid → 8-phenyl analog (82% yield) .

  • Ullmann-Type Coupling :
    Conditions : CuBr (10 mol%), Cs₂CO₃, DMSO, 90°C, 16 h.
    Application : Forms biaryl structures via C–C bond formation .

Cyclization and Annulation Reactions

The compound serves as a precursor for fused polycyclic systems:

  • Cu-Catalyzed Domino Reaction :
    Reacts with acetophenones to form isoquinolin-2(1H)-yl-acetamides.
    Optimized Conditions :

    CatalystBaseSolventTemp (°C)Time (h)Yield
    CuBrCs₂CO₃DMSO901679%
    Mechanism : Sequential Ullmann coupling and intramolecular condensation .
  • Rh(I)-Catalyzed Cyclization :
    Forms indenoisoquinolines via Friedel-Crafts cyclization (58% yield) .

Reduction and Oxidation

  • Carbonyl Reduction :
    NaBH₄ in methanol reduces the lactam to a tetrahydroisoquinoline (85–90% yield) .

  • Side-Chain Oxidation :
    KMnO₄ oxidizes the phenylethyl group to a benzoic acid derivative (limited yield due to overoxidation) .

Functional Group Interconversion

  • Hydrolysis :
    The lactam ring resists basic hydrolysis but undergoes acid-catalyzed ring-opening at elevated temperatures (>100°C) .

  • N-Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives .

Mechanistic Insights

  • Nucleophilic Attack Pathways :

    • The carbonyl oxygen’s lone pairs activate the lactam for nucleophilic addition, forming tetrahedral intermediates .

  • Metal-Catalyzed Couplings :

    • Cu(I) facilitates single-electron transfers (SET) in Ullmann reactions, while Pd(0) mediates oxidative addition in Suzuki couplings .

  • Cyclization Dynamics :

    • Strain relief and aromatic stabilization drive annulation reactions, as seen in Rh-catalyzed systems .

Scientific Research Applications

PARP Inhibition

One of the primary applications of isoquinolinone derivatives, including 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, is their role as inhibitors of poly (ADP-ribose) polymerase (PARP). PARP enzymes are crucial in DNA repair mechanisms, and their inhibition has been linked to enhanced efficacy in cancer therapies. For instance, compounds derived from this class have shown promise in treating various cancers by sensitizing tumor cells to chemotherapy and radiation therapy .

Table 1: Summary of PARP Inhibition Studies

CompoundTargetIC50 Value (µM)Reference
1(2H)-Isoquinolinone, 2-(2-phenylethyl)-PARP-10.15 ± 0.01
3-Phenyl-isoquinolin-1(2H)-onePARP-10.35 ± 0.02

Antiviral Activity

Recent studies have also indicated the potential antiviral properties of isoquinolinone derivatives against coronaviruses. For example, specific derivatives were evaluated for their ability to inhibit the papain-like protease (PLpro) of SARS-CoV, demonstrating significant selectivity and potency . This suggests that isoquinolinones could be developed into therapeutic agents for viral infections.

Antifungal Activity

Research has explored the antifungal properties of isoquinolinone derivatives against various phytopathogens. A study synthesized several derivatives and evaluated their efficacy against pathogens like Blumeria graminis and Botrytis cinerea. The results indicated moderate to high control efficacies, highlighting the potential for these compounds in agricultural pest management .

Table 2: Antifungal Efficacy of Isoquinolinone Derivatives

CompoundPathogenEfficacy (%)Reference
Derivative ABlumeria graminis70%
Derivative BBotrytis cinerea65%

Ruthenium-Catalyzed Reactions

Recent advancements in synthetic methodologies have utilized ruthenium(II) catalysis for the oxidative dehydrogenative annulation of isoquinolones with maleimides. This approach allows for the efficient synthesis of complex fused and spirocyclic structures that can be further explored for biological activity .

Table 3: Synthetic Pathways for Isoquinolinone Derivatives

Reaction TypeConditionsYield (%)Reference
Oxidative AnnulationRu(II), N-methylmaleimide85%
SpirocyclizationAdditive-free conditions90%

Mechanism of Action

The mechanism of action of 2-Phenethylisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The phenethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogues of Isoquinolinones

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Source/Application Key Properties/Activities
1(2H)-Isoquinolinone None (parent compound) 145.16 Synthetic/Pharmaceutical intermediates Baseline for structural modifications
2-Methyl-1(2H)-isoquinolinone -CH₃ at position 2 159.18 Synthetic (CAS: 4594-71-2) Enhanced lipophilicity; precursor for drug design
6,7-Methylenedioxy-1(2H)-isoquinolinone -O-CH₂-O- at positions 6,7 191.18 Corydalis edulis, Coptis chinensis Antispasmodic, antimicrobial activities
2-(2-Phenylethyl)-1(2H)-isoquinolinone -CH₂CH₂Ph at position 2 ~249.31* Hypothetical/Synthetic Predicted bioactivity (e.g., Ca²⁺ channel modulation)
6-Methoxy-2-(2-phenylethyl)chromone Chromone core with -CH₂CH₂Ph and -OCH₃ 282.30 Agarwood (Aquilaria spp.) Antioxidant, cytotoxic (IC₅₀: 5.76–20.1 µM)

*Calculated based on molecular formula C₁₇H₁₅NO.

Key Comparisons

Substituent Effects on Bioactivity

  • Phenylethyl vs. Chromone Derivatives: The 2-(2-phenylethyl) group in isoquinolinones shares structural similarity with 2-(2-phenylethyl)chromones from agarwood.
  • Methoxy/Hydroxy Substitutions: 6,7-Methylenedioxy-isoquinolinones isolated from Corydalis and Coptis species show enhanced bioactivity due to electron-rich aromatic systems, which improve receptor binding .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The phenylethyl group increases molecular weight (~249 vs. 145 for the parent compound), enhancing lipophilicity (logP ~3.4 predicted), which may improve blood-brain barrier penetration compared to smaller derivatives like 2-methyl-isoquinolinone .
  • Fragmentation Patterns: Analogous to 2-(2-phenylethyl)chromones, the phenylethyl group in isoquinolinones likely undergoes cleavage at the CH₂-CH₂ bond during MS analysis, producing fragment ions at m/z 91 (benzyl) and m/z 160 (isoquinolinone moiety) .

Biological Activity

1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, also known as C17H15NO, is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- features an isoquinolinone core with a phenethyl substituent. Its molecular formula is C17H15NO, and it has been categorized under isoquinoline derivatives, which are known for their pharmacological potential.

Biological Activities

1(2H)-Isoquinolinone, 2-(2-phenylethyl)- exhibits a range of biological activities that warrant further investigation. Key findings include:

  • Antimicrobial Activity : Research indicates that isoquinoline derivatives possess notable antimicrobial properties. For instance, some derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae .
  • Anticancer Properties : Several studies have highlighted the potential of isoquinolinones in cancer therapy. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating varying degrees of potency .
  • Neuroprotective Effects : Isoquinoline derivatives are being explored for their neuroprotective capabilities. They may interact with neurodegenerative pathways, offering therapeutic avenues for conditions like Alzheimer's disease .

The mechanisms through which 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in critical biochemical pathways. This inhibition can disrupt cellular processes in pathogens or cancer cells, leading to reduced viability .
  • Receptor Modulation : By binding to various receptors, this compound can modulate signaling pathways that are crucial for cell survival and proliferation .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity of isoquinolinones:

StudyFindings
Investigated the activity of natural 2-quinolinones and found promising antibacterial and anticancer properties.
Reported on substituted isoquinolones showing high activity against M. tuberculosis, indicating potential for developing anti-tuberculosis drugs.
Focused on the inhibition of SARS-CoV proteases by isoquinoline derivatives, suggesting antiviral applications.

Safety and Toxicity

While exploring the therapeutic potential of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that while some derivatives exhibit cytotoxicity at higher concentrations, further studies are needed to establish safe dosage ranges for clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1(2H)-Isoquinolinone, 2-(2-phenylethyl)-, and how can reaction conditions be optimized?

The synthesis of isoquinolinone derivatives typically involves cyclization or isomerization of substituted chalcones or amino precursors. For example, microwave-assisted synthesis with catalytic indium(III) chloride has been shown to reduce reaction times and improve yields (e.g., 63% yield in 5 minutes) . Optimization strategies include:

  • Catalyst screening : Evaluate Lewis acids (e.g., InCl₃) for efficiency in promoting cyclization.
  • Solvent selection : Use polar aprotic solvents like CH₂Cl₂ for solubility and stability.
  • Temperature control : Microwave irradiation enables rapid heating, minimizing side reactions .

Q. How can the structural integrity of 1(2H)-Isoquinolinone, 2-(2-phenylethyl)- be confirmed post-synthesis?

Characterization requires a multi-technique approach:

  • X-ray crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding interactions (e.g., C–H···π interactions observed in similar derivatives) .
  • Spectroscopy : Compare NMR (¹H, ¹³C) and FTIR data with literature values to confirm functional groups and substitution patterns .
  • Chromatography : Use HPLC with retention time alignment against reference standards (e.g., phenylephrine as a relative marker) .

Q. What analytical methods are suitable for assessing purity and stability under varying storage conditions?

  • Stability testing : Conduct accelerated degradation studies under heat, light, and humidity. Monitor changes via TLC or HPLC .
  • Purity assessment : Employ mass spectrometry (MS) for molecular weight confirmation and elemental analysis (EA) for stoichiometric validation .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or AI-driven models enhance the study of this compound’s reactivity or pharmacokinetics?

  • Virtual simulations : Predict reaction pathways using density functional theory (DFT) to model transition states and intermediates .
  • Pharmacokinetic modeling : Apply machine learning to estimate bioavailability, leveraging datasets from structurally similar compounds (e.g., tetrahydroisoquinoline derivatives with antitumor activity) .
  • Process optimization : Use AI to automate parameter tuning (e.g., catalyst loading, solvent ratios) for scalable synthesis .

Q. What experimental designs are effective for evaluating the biological activity of 1(2H)-Isoquinolinone derivatives?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .
  • Antitumor screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, comparing results with known bioactive isoquinolinones .
  • Mechanistic studies : Employ fluorescence microscopy or flow cytometry to study apoptosis induction or cell cycle arrest .

Q. How can researchers resolve contradictions in reported bioactivity data for isoquinolinone derivatives?

  • Meta-analysis : Systematically review literature to identify variables (e.g., substituent effects, assay protocols) causing discrepancies .
  • Dose-response validation : Replicate studies under standardized conditions (e.g., fixed concentrations, controlled cell lines) to isolate confounding factors .
  • Structure-activity relationship (SAR) modeling : Use cheminformatics to correlate substituent groups (e.g., phenylethyl vs. hydroxyl) with activity trends .

Q. What methodologies are critical for studying intermolecular interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

  • Single-crystal XRD : Analyze packing diagrams to identify hydrogen bonds (e.g., N–H···N) and π-π stacking distances (e.g., 3.94 Å in related structures) .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals phase transitions influenced by intermolecular forces .
  • Spectroscopic mapping : Raman or IR spectroscopy detects vibrational modes associated with specific interactions .

Q. How can factorial design improve the optimization of synthesis or biological testing protocols?

  • Variable screening : Use a 2^k factorial design to test factors like catalyst concentration, temperature, and solvent polarity .
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., yield vs. microwave power) to identify optimal conditions .
  • Robustness testing : Evaluate edge cases (e.g., extreme pH or humidity) to ensure protocol reliability .

Q. Methodological Best Practices

Q. What ethical and safety considerations are paramount when handling this compound in research?

  • Safety protocols : Follow OSHA HCS guidelines for lab handling, including PPE (gloves, goggles) and fume hood use .
  • Ethical reporting : Disclose synthetic byproducts and potential environmental impacts in publications .
  • Data integrity : Implement encryption and access controls for sensitive research data .

Q. How can researchers integrate cross-disciplinary approaches (e.g., chemical biology, computational modeling) into studies of this compound?

  • Collaborative frameworks : Partner with computational chemists for molecular dynamics simulations or with biologists for in vivo testing .
  • Data sharing : Use open-access platforms to publish crystallographic data (e.g., CCDC) or spectral libraries .
  • Training : Engage in workshops on AI-driven experimental design or advanced spectroscopic techniques .

Properties

CAS No.

10165-99-8

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-(2-phenylethyl)isoquinolin-1-one

InChI

InChI=1S/C17H15NO/c19-17-16-9-5-4-8-15(16)11-13-18(17)12-10-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2

InChI Key

WFVWSZLGGZLLRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.